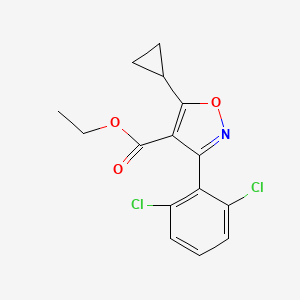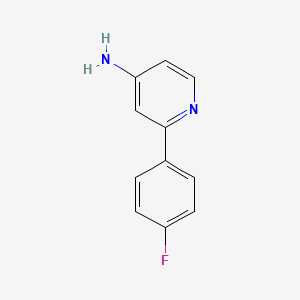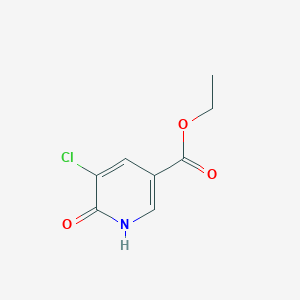
2,4-Dichloropyridine-5-boronic acid hydrate
Übersicht
Beschreibung
2,4-Dichloropyridine-5-boronic acid hydrate is a chemical compound with the molecular formula C5H6BCl2NO3 and a molecular weight of 209.82 . It may contain varying amounts of anhydride .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloropyridine-5-boronic acid hydrate consists of a pyridine ring with two chlorine atoms and a boronic acid group .Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Dichloropyridine-5-boronic acid hydrate are not detailed in the retrieved sources, boronic acids are known to participate in various reactions. For instance, they can undergo cross-coupling reactions with arylboronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloropyridine-5-boronic acid hydrate include a molecular weight of 209.82 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . It should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Sensing Applications
2,4-Dichloropyridine-5-boronic acid hydrate: is utilized in various sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be employed at the interface of the sensing material or within the bulk sample, enhancing the versatility of detection methods.
Biological Labelling and Protein Manipulation
The boronic acid moiety of the compound plays a significant role in biological labelling and protein manipulation . It allows for the modification of proteins, which is essential in understanding protein function and interaction. This application is particularly valuable in the study of glycobiology and the development of targeted therapeutics.
Separation Technologies
In the field of separation technologies, 2,4-Dichloropyridine-5-boronic acid hydrate is used for its selective binding properties . It can facilitate the separation of complex mixtures by targeting specific molecules, which is beneficial in both analytical and preparative chromatography.
Development of Therapeutics
The compound’s interaction with diols is also exploited in the development of therapeutics . It can be used to create molecules that have the potential to interact with biological targets, leading to the design of new drugs and treatment options.
Material Chemistry and Controlled Release Systems
2,4-Dichloropyridine-5-boronic acid hydrate: is incorporated into polymers and microparticles for analytical methods . These materials can be engineered to respond to specific stimuli, such as changes in pH, to control the release of active agents like insulin, making it a valuable component in the creation of smart drug delivery systems.
Electrophoresis of Glycated Molecules
The compound is also used in the electrophoresis of glycated molecules . This application is important for the analysis of glycosylated proteins and other biomolecules, which can provide insights into various diseases and the effects of glycation on biological functions.
Safety and Hazards
Zukünftige Richtungen
Boronic acids, such as 2,4-Dichloropyridine-5-boronic acid hydrate, are of great interest in synthetic chemistry. They are increasingly being seen in approved drugs and are being investigated as reversible covalent inhibitors. The development of novel materials that show a longer lifetime and that can be easily recycled is a promising future direction .
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are commonly used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of the Suzuki-Miyaura cross-coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound, such as our compound of interest, transfers the organic group from boron to palladium .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis, including the synthesis of various biologically active compounds . Therefore, it indirectly influences numerous biochemical pathways through the products it helps synthesize.
Result of Action
As a reagent in the Suzuki-Miyaura cross-coupling reaction, the primary result of this compound’s action is the formation of a new carbon-carbon bond . This enables the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include the pH of the solution, the presence of a suitable catalyst (typically a palladium compound), and the temperature . The Suzuki-Miyaura reaction is known for its mild and functional group tolerant reaction conditions , suggesting that this compound can maintain its reactivity under a variety of conditions.
Eigenschaften
IUPAC Name |
(4,6-dichloropyridin-3-yl)boronic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2.H2O/c7-4-1-5(8)9-2-3(4)6(10)11;/h1-2,10-11H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTZUEGBMVMNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1Cl)Cl)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BCl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674653 | |
| Record name | (4,6-Dichloropyridin-3-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloropyridine-5-boronic acid hydrate | |
CAS RN |
1072952-26-1 | |
| Record name | (4,6-Dichloropyridin-3-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393061.png)

![Methyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1393063.png)
![3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1393064.png)

![(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1393066.png)
![[1-(Pyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1393068.png)

![3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one](/img/structure/B1393071.png)




